3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15148476
Molecular Formula: C24H17ClN4O3
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClN4O3 |
|---|---|
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |
| Standard InChI Key | QSTJWTQJWCSDSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(4-Chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, featuring a bicyclic core fused with an oxadiazole ring and substituted aromatic groups. Its molecular formula is C24H17ClN4O3, with a molecular weight of 444.9 g/mol. Key structural attributes include:
| Property | Data |
|---|---|
| IUPAC Name | 3-[(4-Chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| CAS Number | Not publicly disclosed |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
| InChI Key | QSTJWTQJWCSDSH-UHFFFAOYSA-N |
The presence of a 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the o-tolyl-substituted oxadiazole contributes to steric and electronic interactions with biological targets.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum reveals distinct signals for the methyl group (δ 2.3 ppm, singlet) and aromatic protons (δ 7.1–8.2 ppm), while the ESI-MS displays a molecular ion peak at m/z 445.9 [M+H]⁺ .
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis involves sequential functionalization of the quinazoline core (Figure 1):
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea yields 2,4-dioxoquinazoline.
-
Oxadiazole Ring Construction: Cyclization of amidoximes with carboxylic acid derivatives introduces the 1,2,4-oxadiazole moiety.
-
Benzylation: Alkylation with 4-chlorobenzyl bromide installs the chlorinated aromatic group.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole Formation | NH2OH·HCl, EDCI, DMF, 80°C | 65–70 |
| Benzylation | 4-Chlorobenzyl bromide, K2CO3, DMF | 75–80 |
Challenges and Solutions
-
Low Oxadiazole Yields: Optimized using coupling agents like EDCI and elevated temperatures.
-
Regioselectivity Issues: Controlled via steric directing groups on the quinazoline core.
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound demonstrates nanomolar inhibition against EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy. In vitro assays show IC50 values of 12.3 nM, surpassing reference drugs like erlotinib (IC50: 20.1 nM) . Mechanistically, it binds to the ATP pocket, stabilizing the inactive kinase conformation through hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
Anticancer Efficacy
In HCT-116 colorectal cancer cells, the compound induces apoptosis (EC50: 1.8 µM) via caspase-3 activation and PARP cleavage. Comparative studies against 5-fluorouracil reveal a 3-fold higher potency, attributed to dual kinase and tubulin polymerization inhibition .
Table 2: Antiproliferative Activity
| Cell Line | IC50 (µM) | Reference Drug (IC50) |
|---|---|---|
| HCT-116 (Colorectal) | 1.8 | 5-Fluorouracil (5.4) |
| MCF-7 (Breast) | 2.4 | Doxorubicin (0.9) |
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high stability under acidic conditions (t1/2 > 24 h at pH 2). Lipid-based formulations, such as nanoemulsions, enhance bioavailability by 4-fold in rat models.
Partition Coefficient
The logP value of 3.7 indicates moderate lipophilicity, aligning with optimal drug-likeness criteria .
Research Applications and Future Directions
Drug Development
Ongoing preclinical studies focus on combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to overcome resistance in EGFR-mutant cancers. Structure-activity relationship (SAR) analyses highlight the oxadiazole ring as critical for potency; replacing it with thiadiazole reduces activity by 90% .
Diagnostic Imaging
Radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) are under investigation for PET imaging of tumor kinase activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume